molecular formula C24H18N4O2 B2619922 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one CAS No. 1189703-82-9

4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one

Cat. No. B2619922
CAS RN: 1189703-82-9
M. Wt: 394.434
InChI Key: WCCKAXBWRXLTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to have potent inhibitory effects on various enzymes, including tyrosine kinases and proteases, which are involved in many important cellular processes.
Biochemical and Physiological Effects:
4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one has been shown to have a variety of biochemical and physiological effects in cells and organisms. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways, which make it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are many potential future directions for research on 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its effects on specific enzymes and signaling pathways.
2. Investigation of the potential therapeutic applications of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and neurodegenerative diseases.
3. Development of new synthesis methods for this compound that are more efficient and cost-effective.
4. Investigation of the potential use of this compound as a probe molecule for investigating various biological processes and pathways.
5. Studies on the toxicity and safety of this compound, particularly in animal models, to assess its potential for use in clinical settings.

Synthesis Methods

The synthesis method for 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one involves several steps, including the reaction of phthalic anhydride with o-phenylenediamine to form phthalazine. This intermediate is then reacted with m-tolylhydrazine and triethyl orthoformate to form the oxadiazole ring. Finally, the product is subjected to a Friedel-Crafts acylation reaction to introduce the phenyl group.

Scientific Research Applications

4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one has been studied for its potential applications in a variety of scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry and pharmacology, this compound has been studied for its potential as a probe molecule to investigate various biological pathways and mechanisms.

properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-16-8-7-11-18(14-16)23-25-21(30-27-23)15-28-24(29)20-13-6-5-12-19(20)22(26-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCKAXBWRXLTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one

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